2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride
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Overview
Description
2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H7N3O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride typically involves the reaction of pyrimidine derivatives with aminomethyl groups under controlled conditions. One common method includes the use of aminomethylation reactions where pyrimidine-5-carboxylic acid is reacted with formaldehyde and ammonium chloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale aminomethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into different aminomethyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential role in biochemical pathways and as a building block for nucleic acid analogs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine-5-carboxylic acid hydrochloride
- 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride
- 2-(Aminomethyl)imidazole-5-carboxylic acid hydrochloride
Uniqueness
2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its pyrimidine ring structure provides distinct electronic properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(aminomethyl)pyrimidine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-1-5-8-2-4(3-9-5)6(10)11;/h2-3H,1,7H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBMJZVGGADAJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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